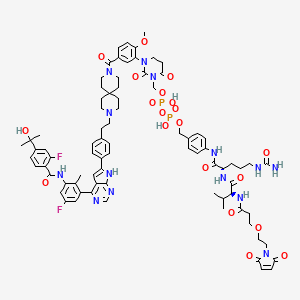

Menin-MLL inhibitor-25

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El inhibidor de Menin-MLL-25 es una molécula pequeña diseñada para inhibir la interacción entre las proteínas menin y leucemia mieloide mixta (MLL). Al bloquear esta interacción, el inhibidor de Menin-MLL-25 tiene como objetivo interrumpir la actividad oncogénica de las proteínas de fusión MLL, ofreciendo una prometedora estrategia terapéutica para la leucemia mieloide aguda y otras neoplasias malignas relacionadas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de Menin-MLL-25 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones de acoplamiento posteriores. El proceso normalmente comienza con la preparación de un andamiaje central, seguido de la funcionalización para introducir sustituyentes específicos que mejoran la afinidad de unión y la selectividad del compuesto para el sitio de interacción menin-MLL . Los reactivos comunes utilizados en estas reacciones incluyen varios solventes orgánicos, catalizadores y grupos protectores para asegurar que las transformaciones químicas deseadas ocurran de manera eficiente .

Métodos de producción industrial: La producción industrial del inhibidor de Menin-MLL-25 implica escalar los protocolos de síntesis de laboratorio para acomodar lotes más grandes. Esto requiere la optimización de las condiciones de reacción, los procesos de purificación y las medidas de control de calidad para asegurar que el producto final cumpla con los estrictos estándares farmacéuticos . Las técnicas como la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas se emplean a menudo para monitorear la pureza y la identidad del compuesto durante todo el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: El inhibidor de Menin-MLL-25 principalmente experimenta reacciones de sustitución durante su síntesis, donde se introducen o modifican grupos funcionales específicos para mejorar su actividad biológica . Además, puede experimentar reacciones de oxidación y reducción para lograr el estado de oxidación deseado de ciertos grupos dentro de la molécula .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis del inhibidor de Menin-MLL-25 incluyen solventes orgánicos como diclorometano y dimetilformamida, catalizadores como paladio sobre carbono y varios grupos protectores para salvaguardar los sitios reactivos durante los pasos intermedios . Las condiciones de reacción generalmente implican temperaturas controladas, atmósferas inertes y proporciones estequiométricas precisas para asegurar altos rendimientos y pureza .

Productos principales: El producto principal de estas reacciones es el propio inhibidor de Menin-MLL-25, caracterizado por su alta afinidad y selectividad para el sitio de interacción menin-MLL . Al interrumpir esta interacción, el compuesto inhibe eficazmente la actividad oncogénica de las proteínas de fusión MLL, lo que lleva a posibles beneficios terapéuticos en el tratamiento de la leucemia .

Aplicaciones Científicas De Investigación

El inhibidor de Menin-MLL-25 ha mostrado una promesa significativa en varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria .

Química: En química, el inhibidor de Menin-MLL-25 sirve como una herramienta valiosa para estudiar las interacciones proteína-proteína y el desarrollo de inhibidores de moléculas pequeñas. Su síntesis y optimización proporcionan información sobre los principios de diseño de agentes terapéuticos efectivos que se dirigen a interacciones moleculares específicas .

Biología: En la investigación biológica, el inhibidor de Menin-MLL-25 se utiliza para investigar el papel de las interacciones menin-MLL en los procesos celulares y la progresión de la enfermedad. Los estudios han demostrado su capacidad para inhibir la proliferación de células leucémicas e inducir la diferenciación, ofreciendo una posible estrategia terapéutica para el tratamiento de leucemias con reordenamiento de MLL .

Medicina: En medicina, el inhibidor de Menin-MLL-25 se está explorando como una terapia dirigida para la leucemia mieloide aguda y otras neoplasias malignas impulsadas por reordenamientos de MLL o mutaciones de NPM1 . Los ensayos clínicos han mostrado resultados prometedores, con el compuesto demostrando eficacia en la reducción de la carga tumoral y la mejora de los resultados de los pacientes .

Industria: Su desarrollo y comercialización podrían conducir a nuevas opciones de tratamiento para pacientes con perfiles genéticos específicos, atendiendo necesidades médicas no cubiertas en oncología .

Mecanismo De Acción

El inhibidor de Menin-MLL-25 ejerce sus efectos al unirse específicamente a la proteína menin, bloqueando así su interacción con las proteínas de fusión MLL . Esta interrupción evita el reclutamiento de MLL a la cromatina, inhibiendo la activación transcripcional de oncogenes como HOXA9 y MEIS1, que son críticos para la proliferación y supervivencia de las células leucémicas . Al dirigirse a esta vía, el inhibidor de Menin-MLL-25 revierte eficazmente la actividad oncogénica de las proteínas de fusión MLL, lo que lleva a la diferenciación y apoptosis de las células leucémicas .

Comparación Con Compuestos Similares

El inhibidor de Menin-MLL-25 es parte de una clase más amplia de inhibidores de menin que se dirigen a la interacción menin-MLL. Los compuestos similares incluyen SNDX-5613 (revumenib), KO-539 (ziftomenib) y DS-1594a .

Comparación:

SNDX-5613 (revumenib): Demuestra alta eficacia en los ensayos clínicos, particularmente en pacientes con reordenamientos de KMT2A.

KO-539 (ziftomenib): Muestra resultados prometedores en la reducción de la carga tumoral y la mejora de los resultados de los pacientes.

Singularidad: El inhibidor de Menin-MLL-25 se destaca por su afinidad de unión específica y selectividad para el sitio de interacción menin-MLL, ofreciendo un enfoque dirigido para el tratamiento de leucemias con reordenamiento de MLL . Su desarrollo representa un avance significativo en el campo de las terapias dirigidas, brindando nueva esperanza para los pacientes con estas neoplasias malignas desafiantes .

Propiedades

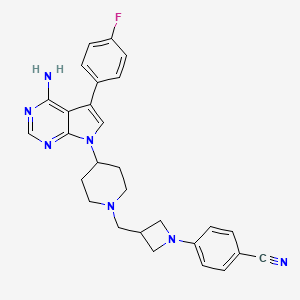

Fórmula molecular |

C28H28FN7 |

|---|---|

Peso molecular |

481.6 g/mol |

Nombre IUPAC |

4-[3-[[4-[4-amino-5-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidin-7-yl]piperidin-1-yl]methyl]azetidin-1-yl]benzonitrile |

InChI |

InChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33) |

Clave InChI |

ZDVWOCJIBVEFQH-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

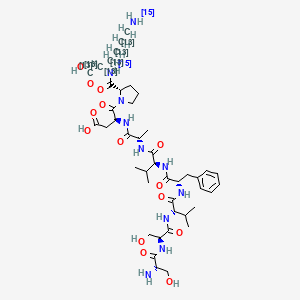

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)